molecular formula C17H26N2O4S B2487165 N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide CAS No. 899979-15-8

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide

Cat. No. B2487165
CAS RN: 899979-15-8
M. Wt: 354.47
InChI Key: DNVVLGXFGUVSFH-UHFFFAOYSA-N
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Description

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mechanism Of Action

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is a selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide blocks the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide reduces the production of pro-inflammatory cytokines, such as IL-17 and tumor necrosis factor alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as IL-10. N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues and to inhibit the activation of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies. However, one limitation of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide and other TYK2 inhibitors. One direction is the evaluation of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide in additional autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the combination of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide with other therapies, such as biologics or small molecule inhibitors of other JAK family members. Finally, the identification of biomarkers that predict response to N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide could improve patient selection and treatment outcomes.

Synthesis Methods

The synthesis of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide involves several steps, starting with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3,5-dimethylpiperidin-1-yl)propane-1-sulfonamide to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with 3-methoxy-N-(2-aminoethyl)aniline to form the target compound.

Scientific Research Applications

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been studied extensively in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce disease severity. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide in patients with psoriasis, lupus, and other autoimmune diseases.

properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-13-9-14(2)12-19(11-13)24(21,22)8-7-18-17(20)15-5-4-6-16(10-15)23-3/h4-6,10,13-14H,7-9,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVLGXFGUVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-3-methoxybenzamide

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